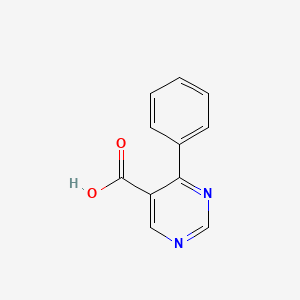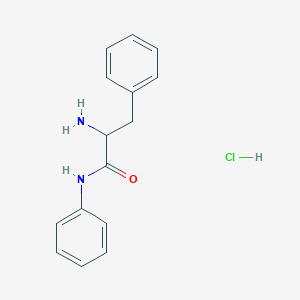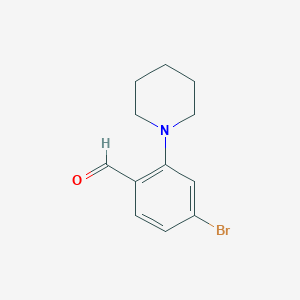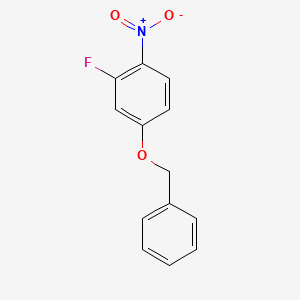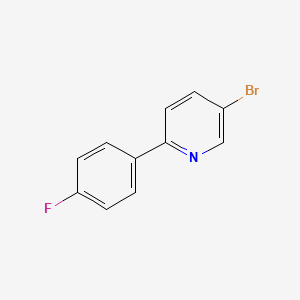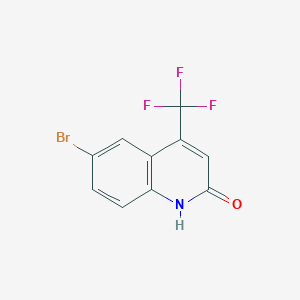
6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one is a chemical compound that serves as a key intermediate in the synthesis of various quinoline derivatives. These derivatives have been explored for their potential applications in different fields, including liquid crystal technology and pharmaceuticals. The presence of the bromo and trifluoromethyl groups on the quinoline core structure allows for further functionalization through various chemical reactions, making it a versatile building block for the synthesis of more complex molecules .
Synthesis Analysis
The synthesis of 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one derivatives has been achieved through different synthetic routes. One approach involves the Sonogashira coupling reaction, which yields a series of 2-aryl-6-(phenylethynyl)-4-(trifluoromethyl) quinolines with moderate to good yields. This method utilizes 6-bromoquinolines and phenylacetylene as precursors in the presence of a palladium catalyst system . Another synthetic route described involves a photoinduced radical [2+2+1] carbocyclization reaction of 1,7-enynes with bromofluoroacetate to form fused monofluorinated cyclopenta[c]quinolin-4-one derivatives .
Molecular Structure Analysis
The molecular structure of 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one derivatives has been characterized using various spectroscopic techniques, including IR spectroscopy, 1H NMR spectroscopy, and mass spectrometry. Density functional theory (DFT) calculations and X-ray diffraction have also been employed to elucidate the molecular structure and conformation of these compounds .
Chemical Reactions Analysis
The bromo and trifluoromethyl groups on the quinoline nucleus make it amenable to further chemical transformations. For instance, Negishi-type coupling reactions have been used to introduce various substituents at the 6-position of the quinoline ring, leading to the formation of 6-substituted 2-methoxy-quinolines and 1H-quinolin-2-ones. These derivatives have shown inhibitory activity against steroid 5alpha reductases .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one derivatives have been investigated using computational tools and in vitro assays. The liquid crystal properties of these compounds were evaluated using thermal data and mesophase texture, with some compounds displaying nematic mesophase behavior. The bioactivities of the synthesized compounds, including their anthelmintic and antibacterial properties, were assessed through in vitro assays against earthworms and bacterial strains . Additionally, the vibrational properties of these compounds have been studied through DFT calculations, providing insights into their physicochemical characteristics .
Aplicaciones Científicas De Investigación
Chemical Synthesis and Functionalization
6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one serves as a versatile starting material for the synthesis and functionalization of quinolin-4(1H)-ones. Techniques like sequential palladium-catalyzed cross-coupling reactions (Suzuki–Miyaura, Sonogashira, and aminocarbonylation) under microwave irradiation have been utilized for the synthesis of 1,3,6-trisubstituted quinolin-4(1H)-ones, indicating its importance in creating chemically diverse 4-quinolones (Mugnaini et al., 2011).
Catalysis
Cobalt(ii)-catalyzed carbocyclization reactions of α-bromo-N-phenylacetamide derivatives in the presence of TBHP produce 4-substituted quinolin-2-(1H)-ones. This method showcases the compound's role in facilitating efficient syntheses with a variety of functional groups, further emphasizing its utility in organic synthesis (Cheng, Chen, & Chuang, 2017).
Chemical Transformation and Reactivity
Studies demonstrate the transformation of 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one into various structurally elaborated quinolines. This involves processes like halogen/metal exchange and hydrogen/metal exchange, revealing intriguing reactivity patterns and unexpected findings, such as a unique buttressing effect and a counterintuitive halogen reactivity (Marull & Schlosser, 2003).
Medicinal Chemistry
The compound has been used in the design and synthesis of quinoline-based 1,2,3-triazoles with potential antimicrobial and antimalarial properties. This underlines its role in the development of new therapeutic agents, demonstrating its significance in medicinal chemistry applications (Parthasaradhi et al., 2015).
Propiedades
IUPAC Name |
6-bromo-4-(trifluoromethyl)-1H-quinolin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrF3NO/c11-5-1-2-8-6(3-5)7(10(12,13)14)4-9(16)15-8/h1-4H,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADHTUPXAZQRIKI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CC(=O)N2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrF3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50624250 |
Source


|
| Record name | 6-Bromo-4-(trifluoromethyl)quinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50624250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one | |
CAS RN |
328955-61-9 |
Source


|
| Record name | 6-Bromo-4-(trifluoromethyl)quinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50624250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1H-pyrrolo[3,2-b]pyridin-5-amine](/img/structure/B1289153.png)

